molecular formula C17H15N3Na2O5S B12414208 Omeprazole acid-d3 (disodium)

Omeprazole acid-d3 (disodium)

Cat. No.: B12414208
M. Wt: 422.4 g/mol
InChI Key: MPYYXGKWXYQANB-DHLLOTLESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole acid-d3 (disodium) is a deuterium-labeled analog of a main metabolite of Omeprazole, a widely used proton pump inhibitor (PPI). Omeprazole itself is a substituted benzimidazole that acts as a prodrug . It is activated in the acidic environment of the parietal cells to form active sulfenamide, which irreversibly inhibits the H+/K+ ATPase enzyme system (the proton pump)—the final step of gastric acid secretion . This inhibition leads to a significant suppression of both basal and stimulated acid production . As a stable isotope-labeled internal standard, Omeprazole acid-d3 (disodium) is critical for the quantitative analysis of Omeprazole and its metabolites in biological matrices using advanced techniques like LC-MS/MS. Its use helps researchers account for variability during sample preparation and analysis, ensuring higher accuracy and precision in pharmacokinetic studies. These studies investigate the absorption, metabolism, and excretion of Omeprazole, which is primarily metabolized in the liver by the cytochrome P450 system, including CYP2C19 and CYP3A4 isozymes . This compound is intended for research applications only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3Na2O5S

Molecular Weight

422.4 g/mol

IUPAC Name

disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;;

InChI Key

MPYYXGKWXYQANB-DHLLOTLESA-L

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Omeprazole 5-carboxylic acid-d3 disodium salt chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Application of Omeprazole 5-Carboxylic Acid-d3 Disodium Salt

Abstract

This technical guide provides an in-depth structural and functional analysis of Omeprazole 5-carboxylic acid-d3 disodium salt , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in bioanalytical assays. This compound represents the terminal oxidative metabolite of the proton pump inhibitor (PPI) omeprazole, formed via the CYP2C19 enzymatic pathway. The guide details the chemical structure, metabolic genesis, and validated LC-MS/MS protocols for its application in pharmacokinetic (PK) studies, ensuring rigorous quantification of omeprazole and its metabolites in biological matrices.

Chemical Identity & Structural Analysis

The structural integrity of the internal standard is paramount for the accuracy of quantitative mass spectrometry. Omeprazole 5-carboxylic acid-d3 disodium salt is designed to mimic the physicochemical properties of the endogenous metabolite while providing a distinct mass shift (+3 Da) to differentiate it from the analyte.

Nomenclature and Identifiers
  • Chemical Name (IUPAC): Disodium 4-methoxy-6-{[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methylpyridine-3-carboxylate.[1]

  • Common Name: Omeprazole 5-carboxylic acid-d3 (disodium salt).[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~422.36 g/mol (varies slightly based on isotopic enrichment).

  • Solubility: Highly soluble in water (>20 mg/mL) and methanol due to the disodium salt formation.

Structural Elucidation

The molecule consists of two primary heterocyclic ring systems linked by a sulfinyl methyl bridge:[2]

  • Benzimidazole Moiety: Contains the deuterium label on the methoxy group at position 5 (or 6, due to tautomerism). The nitrogen at position 1 is deprotonated and coordinates with a sodium ion.

  • Pyridine Moiety: The key metabolic modification occurs here. The methyl group at position 5 of the pyridine ring (in the parent omeprazole) is fully oxidized to a carboxylate group (

    
    ), which coordinates with the second sodium ion.
    

Table 1: Structural Comparison

FeatureParent Drug (Omeprazole)Metabolite (Omeprazole 5-carboxylic acid)IS (d3-Analog)
Pyridine C-5 Methyl (

)
Carboxylate (

)
Carboxylate (

)
Benzimidazole C-5 Methoxy (

)
Methoxy (

)
Methoxy-d3 (

)
Ionization State Neutral / Weak BaseAnionic (at physiological pH)Anionic (Disodium Salt)

Metabolic Context & Synthesis[1][4]

Understanding the biological origin of this compound is essential for interpreting PK data. Omeprazole is extensively metabolized in the liver by the Cytochrome P450 system.[3][4][5]

The CYP2C19 Oxidation Pathway

The formation of the 5-carboxylic acid metabolite is a multi-step oxidative process mediated primarily by CYP2C19 .

  • Hydroxylation: CYP2C19 hydroxylates the 5-methyl group of the pyridine ring to form 5-hydroxyomeprazole .[6]

  • Oxidation: Cytosolic alcohol dehydrogenases or further P450 activity oxidizes the hydroxyl group to a carboxylic acid.

Note on Pharmacogenetics: Because this pathway is CYP2C19-dependent, the ratio of Omeprazole to Omeprazole 5-carboxylic acid is a critical biomarker for determining a patient's metabolizer status (Poor vs. Extensive Metabolizers).

Pathway Visualization

OmeprazoleMetabolism Omeprazole Omeprazole (Parent Drug) Hydroxy 5-Hydroxyomeprazole (Intermediate) Omeprazole->Hydroxy CYP2C19 (Hydroxylation) Sulfone Omeprazole Sulfone (CYP3A4 Pathway) Omeprazole->Sulfone CYP3A4 (Sulfoxidation) Carboxy Omeprazole 5-Carboxylic Acid (Target Metabolite) Hydroxy->Carboxy Oxidation (-2H, +O)

Figure 1: Metabolic pathway of Omeprazole showing the genesis of the 5-carboxylic acid metabolite via CYP2C19.

Analytical Application: LC-MS/MS Protocol

The primary application of Omeprazole 5-carboxylic acid-d3 is as an Internal Standard for quantifying the metabolite in human plasma. The d3-label provides mass differentiation while maintaining identical chromatographic retention, ensuring compensation for matrix effects.

Experimental Workflow

Step 1: Stock Preparation

  • Dissolve 1 mg of Omeprazole 5-carboxylic acid-d3 disodium salt in 1 mL of Methanol:Water (50:50, v/v).

  • Critical: The disodium salt is hygroscopic.[7] Equilibrate the vial to room temperature before weighing to prevent moisture absorption which alters stoichiometry.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS Working Solution (500 ng/mL in methanol).

  • Add 150 µL of Acetonitrile (precipitating agent).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.

Step 3: LC-MS/MS Conditions

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)Retains polar carboxylic acid metabolites.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the acid for better retention.
Mobile Phase B AcetonitrileStrong eluent for gradient separation.
Ionization ESI Positive ModeAlthough an acid, the benzimidazole nitrogen protonates readily (

).
MRM Transition 423.1

241.1
(Quantifier)
Transition corresponds to the loss of the sulfinyl-pyridine moiety.
Self-Validating Quality Control

To ensure the integrity of the assay, the following acceptance criteria must be met:

  • IS Response Consistency: The peak area of the d3-IS should not vary by more than ±15% across the run.

  • Retention Time Match: The d3-IS must elute within ±0.05 minutes of the analyte (Omeprazole 5-carboxylic acid).

  • Isotopic Purity Check: Inject a blank sample containing only the IS. There should be <0.5% interference at the analyte's mass transition (contribution of d0 in d3 standard).

Handling & Stability Guidelines

The disodium salt form confers solubility but introduces specific stability challenges.

  • Light Sensitivity: Like the parent omeprazole, the 5-carboxylic acid metabolite is photosensitive. All procedures must be performed under yellow (sodium vapor) light or in amber glassware.

  • pH Stability: The compound is unstable in acidic media for prolonged periods (acid-catalyzed rearrangement). Reconstituted solutions in acidic mobile phase should be analyzed within 24 hours.

  • Storage: Store the solid powder at -20°C under desiccant. The disodium salt is highly hygroscopic; exposure to humid air will lead to deliquescence.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51346631, Omeprazole-5-carboxylic acid, disodium salt. Retrieved October 26, 2023, from [Link]

  • Klotz, U. (2000). The role of pharmacogenetics in the metabolism of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 14(s1), 117-123. (Contextual grounding for CYP2C19 pathway).

Sources

Technical Guide: Omeprazole Acid-d3 Disodium Reference Standard

[1]

Executive Summary & CAS Identification[1][2][3][4][5]

Current Status: There is no globally assigned CAS number specifically for the deuterated salt form "Omeprazole Acid-d3 Disodium."[1]

In regulatory and analytical contexts, this compound is identified as the deuterated analog of the unlabeled metabolite standard. Researchers must use the Unlabeled Parent CAS for regulatory identification, annotated with the isotopic modification.

Key Chemical Identifiers
Compound NameChemical StateCAS NumberRole
Omeprazole Acid Disodium Unlabeled Reference120003-84-1 Primary Anchor
Omeprazole Acid Unlabeled Free Acid120003-72-7 Metabolite Core
Omeprazole-d3 Neutral / Parent Drug934293-92-2 Common IS
Omeprazole Sodium Parent Drug Salt95510-70-6 API Salt

Critical Distinction: "Omeprazole Acid" in this context does not refer to the neutral Omeprazole drug (which is amphoteric).[1] It refers to the Omeprazole Carboxylic Acid metabolite , where one of the pyridine methyl groups has been oxidized to a carboxylic acid. This oxidation creates a second acidic site, necessitating a Disodium salt form for stability.

Chemical Identity & Structural Logic[1][10]

To correctly apply this reference standard, one must understand the structural transformation from the parent drug to the "Acid" metabolite.

Structural Transformation
  • Parent Drug (Omeprazole): Contains a pyridine ring with two methyl groups (positions 3 and 5) and one methoxy group (position 4).[1] It has one acidic proton on the benzimidazole nitrogen (

    
    ).[1]
    
  • Metabolite (Omeprazole Acid): The methyl group at position 3 of the pyridine ring is oxidized to a carboxylic acid (

    
    ).[1]
    
  • Disodium Salt Formation:

    • Site 1: Deprotonation of the newly formed Pyridine-Carboxylic Acid.

    • Site 2: Deprotonation of the Benzimidazole-NH.

    • Result: A dianionic species stabilized by two

      
       ions.[1]
      
Deuterium Labeling (d3)

The "d3" label typically signifies the replacement of three hydrogen atoms with deuterium (

1
  • Common Position: The methoxy group (

    
    ) on the benzimidazole ring or the pyridine ring.[1]
    
  • Impact: This increases the molecular weight by +3 Da, allowing mass spectral resolution from the unlabeled analyte while retaining identical chromatographic behavior (retention time).[1]

Visualization of Structural Relationships[1]

Omeprazole_MetabolismOmeprazoleOmeprazole (Parent)CAS: 73590-58-6(Monoprotic Weak Acid)MetabolismCYP450 Oxidation(Pyridine Methyl -> Carboxyl)Omeprazole->MetabolismOmeprazoleAcidOmeprazole AcidCAS: 120003-72-7(Diprotic Acid)Metabolism->OmeprazoleAcidSaltFormation+ 2 NaOH(Salt Formation)OmeprazoleAcid->SaltFormationDeuterationDeuteration (d3)(Synthesis Step)OmeprazoleAcid->DeuterationParallel SynthesisDisodiumSaltOmeprazole AcidDisodium SaltCAS: 120003-84-1SaltFormation->DisodiumSaltTargetTARGET STANDARD:Omeprazole Acid-d3Disodium SaltDeuteration->Target

Figure 1: Structural relationship and synthesis pathway distinguishing the parent drug from the target disodium metabolite standard.[1]

Analytical Application & Protocol

The Omeprazole Acid-d3 Disodium standard is primarily used as an Internal Standard (IS) for quantifying the Omeprazole Carboxylic Acid metabolite in pharmacokinetic (PK) studies.[1]

Why use the Disodium Salt?
  • Solubility: The free acid metabolite is poorly soluble in aqueous mobile phases. The disodium salt dissolves instantly in water/methanol mixtures.[1]

  • Stability: The carboxylate form is chemically more stable than the free acid, which can undergo decarboxylation or lactamization under stress.

Preparation Protocol (Self-Validating)

Reagent Preparation:

  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of Omeprazole Acid-d3 Disodium in 1.0 mL of Methanol:Water (50:50 v/v) + 0.1% Ammonium Hydroxide .

    • Reasoning: The addition of base (

      
      ) prevents the protonation of the carboxylate, maintaining the salt form and preventing precipitation.[1] Omeprazole is acid-labile; acidic solvents will cause rapid degradation (purple discoloration).[1]
      
  • Working IS Solution (100 ng/mL): Dilute the stock into Acetonitrile .

LC-MS/MS Workflow:

ParameterSetting / Description
Column C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 4 minutes
Ionization ESI Positive Mode
Transitions (Example) Analyte: 360.1

198.1 (Unlabeled)IS (d3): 363.1

198.1 (or 201.1 depending on label position)

Protocol Check: If your d3-IS retention time shifts significantly (>0.1 min) from the analyte, check your mobile phase pH. Deuterium isotope effects are negligible in basic pH, but slight


 shifts in acidic pH can cause separation.

Troubleshooting & Stability

"Omeprazole Acid" vs. "Omeprazole" Confusion

A common error in procurement is confusing "Omeprazole Acid" with "Omeprazole (Free Base)."[1]

  • Test: Dissolve a small amount in water.

    • Omeprazole (Drug): Poor solubility, requires pH > 9 or organic solvent.[1]

    • Omeprazole Acid Disodium: High solubility in neutral water.

Handling Precautions
  • Hygroscopicity: The disodium salt is extremely hygroscopic. Weighing must be performed in a humidity-controlled environment or glovebox.[1]

  • Light Sensitivity: Like the parent drug, the metabolite is light-sensitive. Store in amber vials at -20°C.

References

  • Toronto Research Chemicals. Omeprazole Acid Disodium Salt Product Information. (CAS 120003-84-1).[1][2][3] Retrieved from [1]

  • Cayman Chemical. Omeprazole-d3 Product Insert. (CAS 934293-92-2).[1] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394944: Omeprazole Sodium. (CAS 95510-70-6).[1][4][5][6] Retrieved from

  • Pharmaffiliates. Omeprazole Acid-d3 Disodium Salt Catalog Entry. (Cat No: PA STI 070190).[1][7] Retrieved from

Impurity Profiling and Characterization of Omeprazole Acid-d3 Disodium

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioanalytical Standards Validation

Scope and Definition

This guide addresses the technical characterization of Omeprazole Acid-d3 Disodium , a stable isotope-labeled internal standard (IS) primarily used in the bioanalysis of Omeprazole and its metabolites.

Crucial Chemical Distinction: It is vital to distinguish between the parent drug and the "acid" nomenclature often used in synthesis catalogs:

  • Omeprazole (Parent): A benzimidazole sulfoxide.[1] It typically forms a monosodium salt.[1]

  • Omeprazole "Acid" (Metabolite): Specifically 5-Carboxyomeprazole (or 5-O-desmethyl-5-carboxyomeprazole).[1] This molecule possesses two acidic protons (the benzimidazole nitrogen and the carboxylic acid moiety), allowing for the formation of a disodium salt .

This guide assumes the target analyte is the Deuterated Carboxylic Acid Metabolite (Omeprazole Acid-d3) , a critical reference standard for pharmacokinetic (PK) and metabolic stability studies.[1]

The Impurity Profile: Origins and Criticality

When analyzing a deuterated reference standard, the "impurity profile" differs fundamentally from that of a drug substance. The primary concern shifts from toxicological impurities to bioanalytical interferences .

Critical Impurity Classes[1][2]
Impurity ClassSpecific AnalogsImpact on Bioanalysis
Isotopic Impurities d0 (Unlabeled Omeprazole Acid) d1, d2 (Incomplete labeling)Critical Failure Mode. The presence of d0 > 0.5% causes "cross-talk" in the MS channel, artificially inflating the concentration of the analyte in patient samples.[1]
Chemical Impurities Omeprazole-d3 (Parent) Omeprazole Sulfone Acid-d3Omeprazole Sulfide Acid-d3Selectivity Issue. If these co-elute and fragment similarly, they distort quantitation.[1] The "Parent" impurity is common due to incomplete oxidation during synthesis.
Inorganic/Salt Impurities Sodium Hydroxide (excess)Sodium CarbonateGravimetric Error. Excess salt alters the molecular weight correction factor, leading to incorrect stock solution concentrations.[1]
Synthesis & Degradation Pathway (DOT Visualization)[1]

The following diagram illustrates the origin of these impurities during the synthesis and degradation of the standard.

Omeprazole_Acid_Pathways Parent Omeprazole-d3 (Precursor) Oxidation Oxidation Step (KMnO4 / Buffer) Parent->Oxidation Imp_Parent Impurity: Residual Parent (Under-oxidation) Parent->Imp_Parent Residual Target Omeprazole Acid-d3 (Carboxylic Acid) Oxidation->Target Imp_Sulfone Impurity: Sulfone Acid-d3 (Over-oxidation) Oxidation->Imp_Sulfone Side Rxn SaltForm Disodium Salt Formation (NaOH) Target->SaltForm Imp_d0 Impurity: d0-Analog (Isotopic Interference) Target->Imp_d0 H-D Exchange (Acidic pH) Final Omeprazole Acid-d3 Disodium SaltForm->Final

Caption: Synthesis pathway showing the origin of chemical (sulfone/parent) and isotopic (d0) impurities.

Analytical Protocols

To validate the profile of Omeprazole Acid-d3 Disodium, a multi-modal approach is required.

Protocol A: Isotopic Purity Determination (LC-HRMS)

Objective: Quantify the d0 (unlabeled) contribution.[1] This is the most critical test.

  • Instrument: Q-Exactive Orbitrap or equivalent High-Resolution MS.[1]

  • Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.5).[1] Note: Acidic pH can cause degradation; neutral/basic is preferred for stability.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Workflow:

  • Stock Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50).

  • SIM Scan: Set MS to SIM (Selected Ion Monitoring) mode.[1]

    • Target Mass (M+H)+ for d3: Calculate exact mass (approx. 363.15 Da).

    • Target Mass (M+H)+ for d0: Calculate exact mass (approx. 360.13 Da).[1]

  • Calculation:

    
    
    Requirement: d0 must be < 0.5% for bioanalytical use.[1]
    
Protocol B: Chemical Purity & Related Substances (HPLC-UV)

Objective: Detect synthesis by-products (non-isotopic impurities).[1]

  • Detector: UV-Vis at 305 nm (Benzimidazole characteristic absorption).[1]

  • Buffer: 10 mM Sodium Phosphate, pH 7.4 (Omeprazole is acid-labile; avoid acidic mobile phases if possible, or keep run times short).

  • Method:

    • Inject 10 µL of 0.5 mg/mL solution.

    • Run a slow gradient (20 mins) to separate the Carboxylic Acid (polar, early eluting) from the Parent Omeprazole (less polar) and Sulfone (late eluting).[1]

    • System Suitability: Resolution (Rs) between Omeprazole Acid and Omeprazole Parent > 2.0.[1]

Protocol C: Counter-ion Stoichiometry (Ion Chromatography)

Objective: Confirm "Disodium" status.

  • Technique: Cation-exchange chromatography.[1]

  • Standard: NIST-traceable Sodium standard.[1]

  • Rationale: If the salt is actually a monosodium/disodium mix, the molecular weight used for calculations will be wrong, biasing all downstream PK data.

Analytical Workflow Diagram

The following flowchart details the decision-making process for validating the standard before releasing it for study use.

Validation_Workflow Start Receive Omeprazole Acid-d3 Disodium Step1 Solubility Check (Water/MeOH) Start->Step1 Step2 LC-HRMS Analysis (Isotopic Profile) Step1->Step2 Decision1 Is d0 < 0.5%? Step2->Decision1 Step3 HPLC-UV Analysis (Chemical Purity) Decision1->Step3 Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Interference Risk) Decision2 Purity > 98%? Step3->Decision2 Step4 NMR / IC (Structure/Salt) Decision2->Step4 Yes Decision2->Fail No Pass RELEASE FOR USE Step4->Pass

Caption: Step-by-step validation logic. Isotopic purity (d0 check) is the primary "gatekeeper" step.[1]

Handling and Stability (Self-Validating System)

Omeprazole and its derivatives are notoriously acid-labile and photolabile .[1] To ensure the integrity of your impurity profile analysis, you must implement a self-validating handling protocol:

  • The "Amber" Rule: All solutions must be prepared in amber glassware. Exposure to laboratory light can induce degradation to the sulfide analog within minutes.

  • pH Control: Never dissolve Omeprazole Acid-d3 Disodium in pure unbuffered water (which can become acidic due to CO2 absorption) or acidic diluents (0.1% Formic Acid).[1]

    • Correct Diluent: 50:50 Methanol:10mM Ammonium Bicarbonate (pH 8.0).[1]

  • In-Run Stability Check: Inject the standard at the beginning and end of the sequence. If the "Parent" or "Sulfone" impurity peaks increase in area by >5% during the run, the instability is method-induced (autosampler degradation), not intrinsic to the material.

References

  • United States Pharmacopeia (USP). (2023).[1] Omeprazole: Organic Impurities and Reference Standards. USP-NF Monograph.[1] Retrieved from [Link][1]

  • Nirogi, R., et al. (2014).[1] LC-MS/MS investigation of acid-induced degradation products of omeprazole. Journal of Pharmaceutical and Biomedical Analysis.

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Impact of Isotopic Impurities. Retrieved from [Link]

Sources

Methodological & Application

Precision Bioanalysis of Omeprazole and Metabolites: Internal Standard Selection & Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the bioanalysis of Omeprazole (OME), the selection of an Internal Standard (IS) is not merely a procedural checkbox—it is the primary defense against the compound's inherent chemical instability. Omeprazole is a benzimidazole proton pump inhibitor (PPI) that is notoriously acid-labile . In acidic environments (pH < 6.0), it undergoes rapid rearrangement to form cyclic sulfenamides, leading to catastrophic quantitation errors if not strictly controlled.

Furthermore, accurate quantitation of its major metabolites—5-Hydroxyomeprazole (5-OH) and Omeprazole Sulfone (Sulfone) —is critical for CYP2C19 and CYP3A4 phenotyping. These metabolites act as in vivo probes: 5-OH formation is catalyzed by CYP2C19 (polymorphic), while Sulfone formation is mediated by CYP3A4.

This guide details a self-validating protocol for the simultaneous quantitation of OME, 5-OH, and Sulfone, prioritizing Stable Isotope Labeled (SIL) internal standards to compensate for matrix effects and pH-induced degradation during sample processing.

Metabolic Landscape & Analytical Challenges

Understanding the metabolic pathway is essential for chromatographic method development, particularly because 5-OH and Sulfone are isobaric (same mass, different structure). They cannot be distinguished by mass spectrometry alone (MS1) and often share product ions; therefore, chromatographic resolution is mandatory .

Pathway Visualization

OmeprazoleMetabolism OME Omeprazole (Parent) OH 5-Hydroxyomeprazole (CYP2C19 Mediated) *Isobaric m/z 362* OME->OH CYP2C19 (Major Route) SULF Omeprazole Sulfone (CYP3A4 Mediated) *Isobaric m/z 362* OME->SULF CYP3A4 (Minor Route) EXC Excretion (Urine/Bile) OH->EXC SULF->EXC

Figure 1: Metabolic pathway of Omeprazole illustrating the divergence into CYP2C19 and CYP3A4 specific metabolites. Note the isobaric nature of the metabolites requiring LC separation.

Internal Standard Selection Strategy

The choice of IS dictates the robustness of the assay against matrix effects (ion suppression) and recovery variations.

Selection Decision Matrix
FeatureTier 1: SIL-IS (Recommended) Tier 2: Structural Analog (Alternative)
Compound Omeprazole-d3 (or 13C6-Omeprazole)Lansoprazole
Mechanism Tracks ionization efficiency & extraction recovery perfectly.Compensates for gross errors but fails to track specific matrix effects.
Retention Time Co-elutes with Omeprazole (Critical for compensating matrix suppression).Elutes at a different time; does not experience the exact same suppression.[1]
Risk Factor Cross-Talk: Natural isotopes of OME may contribute to d3 signal if mass res is low.Non-Parallelism: May degrade at a different rate than OME in acidic extracts.
Recommendation Mandatory for regulated clinical trials. Acceptable for early discovery or if SIL is unavailable.

Critical Technical Insight: While Omeprazole-d3 is the industry standard, Deuterium Exchange can occur in highly acidic protic solvents. However, since OME itself is unstable in acid, the alkaline conditions required to stabilize OME also protect the deuterium label.

Detailed Experimental Protocol

Reagents & Materials
  • Analytes: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone.[2][3][4][5][6]

  • Internal Standard: Omeprazole-d3 (Target conc: 500 ng/mL in ACN).

  • Buffer (Critical): 10 mM Ammonium Bicarbonate (pH 8.5) or Ammonium Acetate.[7] Avoid Phosphate buffers if using MS.

  • Extraction Solvent: Tert-butyl methyl ether (TBME) or Ethyl Acetate (for Liquid-Liquid Extraction).

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression and provides a cleaner baseline for metabolites.

  • Alkaline Stabilization: Thaw plasma samples on ice. Add 50 µL of 100 mM Ammonium Bicarbonate (pH 8.5) to 200 µL of plasma immediately. This step is non-negotiable to prevent acid degradation.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (Omeprazole-d3). Vortex 10 sec.

  • Extraction: Add 1.5 mL TBME . Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 min at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 30°C. Reconstitute in 200 µL Mobile Phase (Initial conditions).

LC-MS/MS Conditions

Chromatographic Goal: Separate the isobaric metabolites (5-OH and Sulfone) by at least 0.5 min.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse), 3.5 µm, 2.1 x 50 mm. High pH resistant columns are preferred.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5). Alkaline pH improves peak shape and stability on-column.

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Load
0.5 10% Hold
3.0 90% Elute Analytes
4.0 90% Wash
4.1 10% Re-equilibrate

| 6.0 | 10% | End |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)Retention OrderNote
Omeprazole 346.1198.0MidQuantifier
Omeprazole-d3 (IS) 349.1198.0Mid (Co-elutes)Mass Shift +3
5-OH-Omeprazole 362.1214.1Early (Polar)Isobaric Pair
Omeprazole Sulfone 362.1214.1Late (Non-polar)Isobaric Pair
Lansoprazole (Alt IS) 370.0252.0LateAnalog Only

Validation & Troubleshooting Workflow

The "Cross-Talk" Check (Crucial for d3-IS)

Because Omeprazole contains sulfur, the natural isotope abundance (M+2 from 34S and M+1 from 13C) is significant.

  • Experiment: Inject a high concentration ULOQ (Upper Limit of Quantitation) of Omeprazole without IS.

  • Check: Monitor the IS channel (349.1 -> 198.0).

  • Acceptance: The signal in the IS channel must be < 5% of the typical IS response. If high, adjust mass resolution or lower ULOQ.

Isobaric Resolution Check

You must prove 5-OH and Sulfone are separated.

  • Experiment: Inject pure standards of 5-OH and Sulfone individually to establish retention times.

  • Criteria: Resolution (

    
    ) between 5-OH and Sulfone must be > 1.5. 5-OH will elute first due to the hydroxyl group increasing polarity.
    
Stability Validation Workflow

StabilityWorkflow Start Start Validation AcidCheck Acid Stability Check (pH < 6) Start->AcidCheck AlkCheck Alkaline Stability Check (pH > 8) Start->AlkCheck Result1 Degradation > 10% (Invalid Method) AcidCheck->Result1 Rapid Decay Result2 Stable < 5% (Proceed) AlkCheck->Result2 Stable Process Add 10mM NH4HCO3 to Plasma immediately Result2->Process Sample Prep

Figure 2: Stability decision tree emphasizing the requirement for alkaline buffering during sample handling.

References

  • Vertex AI Search. (2023). Omeprazole metabolites bioanalysis LC-MS/MS internal standard selection. 8

  • BenchChem. (2025).[4] High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma. 4

  • National Institutes of Health (NIH). (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma. 9

  • WuXi AppTec. (2025).[10] Internal Standards in LC-MS Bioanalysis: Which, When, and How. 11

  • MDPI. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. 12

Sources

Application Notes and Protocols: Reconstitution of Omeprazole acid-d3 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the reconstitution of Omeprazole acid-d3 disodium salt, a stable isotope-labeled compound crucial for pharmacokinetic studies and bioanalytical assays. As this compound is sensitive to environmental conditions, particularly pH, proper handling and solvent selection are paramount to ensure its integrity and performance as an internal standard in mass spectrometry or as a tracer in metabolic studies.[1][2] This guide details the critical physicochemical properties, offers a strategic framework for solvent selection, and provides validated, step-by-step protocols for preparing stock solutions for various research applications.

Foundational Principles: Understanding the Compound

Omeprazole acid-d3 disodium salt is the deuterated form of omeprazole, a proton pump inhibitor. The incorporation of deuterium atoms creates a mass shift, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the parent drug, omeprazole.[3][4]

Key Physicochemical Characteristics:

  • pH Sensitivity: The stability of omeprazole is highly dependent on pH. It degrades rapidly in acidic environments (pH < 7.8) but exhibits acceptable stability under alkaline conditions.[5][6] The degradation half-life can be as short as 10 minutes at a pH below 5, but extends to 18 hours at pH 6.5.[6] Therefore, maintaining an alkaline environment during and after reconstitution is the single most critical factor for preserving the compound's integrity.

  • Solubility Profile: As a disodium salt, the compound is generally more soluble in aqueous and polar solvents compared to its parent form. Omeprazole sodium salts are freely soluble in water and ethanol.[7] The parent compound, omeprazole, is freely soluble in ethanol and methanol, slightly soluble in acetone, and very slightly soluble in water.[5] It is also highly soluble in Dimethyl Sulfoxide (DMSO).[8]

  • Environmental Stability: Omeprazole is sensitive to heat, humidity, and light.[9] Lyophilized powder should be stored in a desiccated environment and protected from light, typically at refrigerated temperatures (2-8°C) or frozen for long-term storage.[1][8][10] Reconstituted solutions must also be protected from light.[10][11]

Data Summary: Solubility and Stability
SolventSolubilityRecommended UseStability of Reconstituted Solution (Non-deuterated Omeprazole Sodium)Citations
Methanol Freely SolubleLC-MS/MS StockStable for preparation of analytical standards; store frozen.[5][12][13]
Ethanol Freely SolubleAlternative for LC-MS/MS StockSimilar to methanol; store frozen.[5][7]
DMSO >19 mg/mLIn Vitro Biological AssaysStock solutions are stable for 1-6 months at -20°C or -80°C.[1][8]
Alkaline Water (e.g., 0.1 N NaOH, 8.4% Sodium Bicarbonate) Freely SolubleIn Vitro Buffers, Oral SuspensionsStable for 14-30 days under refrigeration (2-8°C).[7][14][15]
0.9% Sodium Chloride Freely SolubleIV Infusion (Clinical Analog)Stable for 12 hours at room temperature (~25°C).[11][16]
5% Dextrose Freely SolubleIV Infusion (Clinical Analog)Stable for 6 hours at room temperature (~25°C).[11]

Strategic Solvent Selection

The choice of solvent is dictated entirely by the downstream application. The following decision framework, illustrated in the diagram below, guides the researcher to the optimal solvent system.

Solvent Selection Workflow for Omeprazole acid-d3 Disodium Salt Start Start: Intended Application? LCMS Quantitative Analysis (LC-MS/MS)? Start->LCMS InVitro In Vitro / Cell-Based Assay? Start->InVitro Other Other Application? Start->Other Methanol Primary Choice: High-Purity Methanol or Acetonitrile LCMS->Methanol Yes DMSO Primary Choice: Anhydrous DMSO InVitro->DMSO Yes (Organic Tolerant) Alkaline Aqueous Alkaline Buffer (e.g., Sodium Bicarbonate, Sodium Borate pH > 9) InVitro->Alkaline Yes (Aqueous System) Consult Consult Literature for Specific Application Other->Consult Yes

Caption: Decision tree for selecting an appropriate reconstitution solvent.

Detailed Reconstitution Protocols

Safety Precaution: Always handle Omeprazole acid-d3 disodium salt in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Preparation of Primary Stock Solution for LC-MS/MS

This protocol is designed to create a high-concentration stock solution for use as an internal standard in quantitative bioanalysis.

Rationale: High-purity organic solvents like methanol or acetonitrile are chosen for their volatility and compatibility with reversed-phase chromatography and mass spectrometry ionization sources.[13][17] They ensure complete dissolution and minimize interference in the analytical system.

Materials:

  • Omeprazole acid-d3 disodium salt (lyophilized powder)

  • High-purity (LC-MS grade) Methanol or Acetonitrile

  • Calibrated analytical balance

  • Amber glass volumetric flask (e.g., 1 mL or 5 mL)

  • Gas-tight syringe or calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh the desired amount of powder. For a 1 mg/mL stock, weigh 1 mg of the compound. Perform this step quickly to minimize exposure to air and humidity.

  • Transfer: Carefully transfer the weighed powder into the amber volumetric flask.

  • Initial Dissolution: Add approximately half of the final volume of the chosen solvent (e.g., 0.5 mL for a 1 mL final volume) to the flask.

  • Solubilization: Cap the flask and vortex for 30-60 seconds. If necessary, sonicate the solution in a room temperature water bath for 2-5 minutes to ensure all powder is completely dissolved. Visually inspect the solution against a dark background to confirm the absence of particulates.

  • Final Volume Adjustment: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C. Per vendor recommendations, stock solutions can be stable for 1-6 months when stored properly.[1]

Protocol 3.2: Preparation of Stock Solution for In Vitro Assays

This protocol is suitable for preparing a stock solution for cell culture experiments or other biological assays where an organic solvent like DMSO is tolerated or an aqueous system is required.

Rationale: DMSO is a versatile solvent capable of dissolving many organic molecules for biological testing.[8] However, if the experimental system is sensitive to DMSO, a sterile, alkaline buffer is the required alternative to maintain the compound's stability.[18]

Materials:

  • Omeprazole acid-d3 disodium salt (lyophilized powder)

  • Anhydrous, sterile-filtered DMSO OR a sterile alkaline buffer (e.g., 8.4% Sodium Bicarbonate solution, pH > 9)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated micropipettes with sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized powder to reach room temperature.

  • Calculation: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder, calculate the required volume based on the molecular weight).

  • Reconstitution: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of sterile DMSO or alkaline buffer directly to the vial containing the compound.

  • Solubilization: Aseptically cap the vial and vortex gently until the powder is fully dissolved. Avoid excessive agitation which could lead to degradation.

  • Verification: Visually confirm complete dissolution.

  • Storage:

    • DMSO Stocks: Store in small, single-use aliquots at -20°C or -80°C. Protect from light.

    • Aqueous Stocks: Freshly prepare aqueous solutions before each experiment. If short-term storage is necessary, store at 2-8°C, protected from light, for a maximum of 14 days, though stability should be verified for the specific buffer used.[15][19]

General Workflow and Best Practices

The following diagram outlines the critical path from receiving the compound to its experimental use, emphasizing key quality control and handling steps.

Overall Reconstitution and Handling Workflow Receive Receive & Log Compound Store at specified temp. (e.g., -20°C), Desiccated Equilibrate Equilibrate Vial to Room Temperature (15-20 min) Receive->Equilibrate Weigh Weigh Powder Rapidly & Accurately Equilibrate->Weigh Solvent Select Solvent (See Decision Tree) Weigh->Solvent Dissolve Add Solvent & Dissolve (Vortex / Sonicate) Solvent->Dissolve Inspect Visual Inspection: Ensure No Particulates Dissolve->Inspect Inspect->Dissolve Fail Aliquot Aliquot into Amber Vials (Single-Use Volumes) Inspect->Aliquot Pass Store Store Immediately (-20°C or -80°C) Protected from Light Aliquot->Store Use Use in Experiment Store->Use

Caption: Standard operating procedure from receipt to storage.

References

  • Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Omeprazole Sodium. (2020). ASHP Publications. Retrieved from [Link]

  • Omeprazole. (n.d.). AHFS Drug Information. Retrieved from [Link]

  • Formulation Development & Optimization of Reconstitution Solvent For Lyophilized Omeprazole Injection. (n.d.). Scribd. Retrieved from [Link]

  • How to Store Omeprazole Properly. (n.d.). EverydayMeds. Retrieved from [Link]

  • A stability study of omeprazole diluted in sodium chloride for intravenous infusion and discussion regarding current practice in UK paediatric intensive care units. (2014). PubMed. Retrieved from [Link]

  • Process for the resolution of omeprazole. (2014). Google Patents.
  • Pharmaceutical composition of omeprazole. (2013). Google Patents.
  • Comparative Stability of Compounded Omeprazole Suspension Versus Commercial Omeprazole Kit When Stored in Oral Syringes Under Refrigerated Conditions. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Omeprazole Delayed-Release Capsules. (2019). USP-NF. Retrieved from [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2023). MDPI. Retrieved from [Link]

  • Stability study of omeprazole. (2010). ResearchGate. Retrieved from [Link]

  • Bio-analytical method development and validation for omeprazole using lc-ms/ms. (2011). ResearchGate. Retrieved from [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. Retrieved from [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. (2018). International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). PubMed Central. Retrieved from [Link]

  • Stability of omeprazole in an extemporaneously prepared oral liquid. (1997). PubMed. Retrieved from [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. (2013). ResearchGate. Retrieved from [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. (2011). ResearchGate. Retrieved from [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open Archives. Retrieved from [Link]

  • Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. (2015). CORE. Retrieved from [Link]

Sources

Validation & Comparative

FDA Bioanalytical Method Validation: Omeprazole & Metabolites (5-OH & Sulfone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bioanalysis of Omeprazole (OME) and its major metabolites—5-hydroxyomeprazole (5-OH-OME) and Omeprazole Sulfone (OME-S) —presents a dual challenge: chemical instability and metabolic complexity . Omeprazole is a labile benzimidazole derivative that degrades rapidly in acidic environments, necessitating rigorous pH control during sample handling. Furthermore, the polymorphic nature of CYP2C19 (the enzyme responsible for 5-OH formation) creates vast inter-subject variability in plasma concentrations, demanding a method with a wide dynamic range and high sensitivity.

This guide compares the industry-standard LC-MS/MS workflow against legacy HPLC-UV methods and modern UPLC-MS/MS alternatives. It provides a validated, FDA/ICH M10-compliant protocol designed to mitigate the specific risks of omeprazole bioanalysis.

Part 1: The Analytical Challenge

Before selecting a method, researchers must understand the physicochemical constraints of the analytes.

The Acid-Lability Trap

Omeprazole contains a sulfinyl group that undergoes acid-catalyzed rearrangement to form degradation products (sulfenamides).

  • Risk: If plasma samples are not stabilized immediately upon collection, ex vivo degradation occurs, leading to underestimation of parent drug and potential interference from degradants.

  • Solution: Blood collection must involve K2EDTA tubes with an immediate pH adjustment (typically using 50 µL of 1M Sodium Carbonate or Tris buffer per mL of plasma) to maintain pH > 8.5.

Polarity Divergence
  • Parent (OME): Lipophilic (LogP ~2.2).

  • Metabolite (5-OH-OME): More polar; elutes earlier, risking ion suppression from the solvent front in MS.

  • Metabolite (OME-S): Similar lipophilicity to parent; requires chromatographic resolution to prevent cross-talk if mass transitions overlap.

Part 2: Comparative Analysis (Method Selection)

The following table contrasts the performance of three common methodologies based on experimental data typical for bioequivalence (BE) and pharmacokinetic (PK) studies.

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC-UV (Legacy)Method B: LC-MS/MS (Gold Standard)Method C: UPLC-MS/MS (High Throughput)
Detection Principle UV Absorbance (302 nm)Triple Quadrupole (ESI+)Triple Quadrupole (ESI+)
LLOQ (Sensitivity) 20–50 ng/mL1.0–5.0 ng/mL 0.1–1.0 ng/mL
Sample Volume 500–1000 µL100–200 µL50–100 µL
Run Time 10–15 mins3–5 mins< 2.0 mins
Selectivity Low (Risk of endogenous interference)High (MRM transitions)Very High (Superior resolution)
Throughput ~80 samples/day~300 samples/day~600+ samples/day
Cost Per Sample LowModerateHigh (Consumables/Column)
Suitability Formulation QC, High-dose PKBioequivalence, Clinical PK Micro-dosing, Pediatric PK

Expert Insight: While HPLC-UV is cost-effective for quality control of tablets, it lacks the sensitivity required for terminal phase PK tracking of the 5-OH metabolite in extensive metabolizers. LC-MS/MS is the mandatory choice for regulatory submission (FDA/EMA) due to its ability to differentiate metabolites from the parent drug without baseline interference.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to meet ICH M10 standards.[1][2] It utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which are notorious for suppressing signal in the omeprazole elution region.

Materials & Reagents
  • Analytes: Omeprazole, 5-OH-Omeprazole, Omeprazole Sulfone.[3][4][5]

  • Internal Standard (IS): Omeprazole-d3 (Deuterated IS is critical to compensate for matrix effects).[1]

  • Matrix: Human Plasma (K2EDTA), stabilized with 10% v/v 0.1M Na2CO3.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of stabilized plasma into a polypropylene tube.

  • IS Addition: Add 50 µL of IS working solution (500 ng/mL in 50% Methanol). Vortex 10s.

  • Extraction: Add 1.5 mL of MTBE.

  • Agitation: Vortex for 5 mins or shaker at 1000 rpm for 10 mins.

  • Phase Separation: Centrifuge at 4000 rpm for 5 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • Mass Transitions (MRM - ESI Positive):

    • Omeprazole: m/z 346.1

      
       198.1
      
    • 5-OH-Omeprazole: m/z 362.1

      
       214.1
      
    • Omeprazole Sulfone: m/z 362.1

      
       198.1 (Note: Same parent mass as 5-OH, but different retention time and fragment ions can be optimized).
      

Part 4: FDA/ICH M10 Validation Logic

To ensure the method is "fit for purpose," the following validation parameters must be met.

A. Selectivity & Specificity[1][6][7][8][9]
  • Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Omeprazole Specific: Check for interference between OME-Sulfone and 5-OH-OME, as they are isobaric (same molecular weight) if source fragmentation occurs. Chromatographic separation is non-negotiable.

B. Matrix Effect (ME)
  • Calculation: Compare analyte response in post-extraction spiked samples vs. neat solution.

  • IS Normalization: The IS-normalized ME factor should be close to 1.0 with CV < 15%.

  • Why it matters: Phospholipids often elute late. If the gradient is too short, they may wrap around and suppress the 5-OH peak in the next injection.

C. Stability (The Critical Parameter)

Due to the pH sensitivity, the following stability tiers are mandatory:

  • Benchtop Stability: 4-6 hours at room temperature (in alkaline stabilized matrix).

  • Freeze-Thaw: 3 cycles from -70°C to Room Temp.

  • Autosampler Stability: 24 hours at 10°C (Reconstituted samples are usually stable as the mobile phase is acidic, stabilizing the extracted analyte after proteins are removed).

Part 5: Visualizations

Diagram 1: Omeprazole Metabolic Pathway & Analysis

This diagram illustrates the metabolic conversion and the critical mass spectrometry transitions used for detection.

MetabolicPathway Parent Omeprazole (Parent Drug) Target: CYP2C19/CYP3A4 OH_Met 5-Hydroxyomeprazole (Major Metabolite) CYP2C19 Mediated Parent->OH_Met Hydroxylation (Polymorphic) Sulfone_Met Omeprazole Sulfone (Minor Metabolite) CYP3A4 Mediated Parent->Sulfone_Met Sulfoxidation MS_Parent MRM: 346.1 > 198.1 Parent->MS_Parent Detection MS_OH MRM: 362.1 > 214.1 OH_Met->MS_OH Detection MS_Sulfone MRM: 362.1 > 198.1 Sulfone_Met->MS_Sulfone Detection

Caption: Figure 1. Metabolic pathway of Omeprazole showing the divergence into 5-OH and Sulfone metabolites and their respective Mass Spectrometry MRM transitions.

Diagram 2: Validation Decision Tree (ICH M10)

A logical flow for troubleshooting method failures during validation.

ValidationLogic Start Start Validation (ICH M10) Selectivity Selectivity Test (6 Blank Lots) Start->Selectivity Interference Interference > 20% of LLOQ? Selectivity->Interference Fail_Selectivity Modify Chromatography (Change Column/Gradient) Interference->Fail_Selectivity Yes Pass_Selectivity Proceed to Accuracy/Precision Interference->Pass_Selectivity No Acc_Prec Accuracy & Precision (3 Runs, 5 Levels) Pass_Selectivity->Acc_Prec Criteria_AP Within +/- 15%? (20% for LLOQ) Acc_Prec->Criteria_AP Fail_AP Check Internal Standard & Extraction Efficiency Criteria_AP->Fail_AP No Pass_AP Proceed to Stability Criteria_AP->Pass_AP Yes Stability Stability Testing (Benchtop/Freeze-Thaw) Pass_AP->Stability Degradation Degradation > 15%? Stability->Degradation Fail_Stab FAIL: Adjust pH Stabilizer or Temp Degradation->Fail_Stab Yes Success VALIDATED METHOD Degradation->Success No

Caption: Figure 2. Step-by-step decision tree for validating the bioanalytical method according to ICH M10 guidelines, highlighting critical failure points.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][6][7][8] Link

  • U.S. Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link

  • Hishinuma, T., et al. (2010).[9] Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Vijayaraghavan, R., et al. (2011).[10] Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Link

  • Nováková, L., et al. (2006). High-throughput determination of omeprazole and its metabolites in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Omeprazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of pharmacokinetic and bioequivalence studies. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides an in-depth technical comparison of Omeprazole-d3, a deuterated internal standard, against other common alternatives, supported by experimental data and established regulatory guidelines.

The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS measurements can be influenced by several factors, including sample matrix effects, extraction efficiency, and instrument variability.[2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[3]

A stable isotope-labeled (SIL) internal standard, such as Omeprazole-d3, is widely considered the "gold standard".[4][5] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization in the mass spectrometer.[6] This co-elution and similar ionization response are crucial for mitigating matrix effects, where endogenous components in the biological sample can suppress or enhance the analyte's signal.[2]

Regulatory Framework: Defining the Boundaries of Accuracy and Precision

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the reliability of data submitted for drug approval.[7][8] These guidelines provide clear acceptance criteria for accuracy and precision.

According to these guidelines, the accuracy of the method, expressed as the percentage of the nominal concentration, should be within ±15% for all quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[9] Similarly, the precision, measured as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% for QC samples and 20% for the LLOQ.[10]

Omeprazole-d3: A Performance Deep Dive

Omeprazole-d3 is a deuterated analog of omeprazole where three hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard while maintaining nearly identical chemical properties.

Accuracy and Precision Limits with Omeprazole-d3

Multiple studies have demonstrated that bioanalytical methods employing Omeprazole-d3 as an internal standard consistently meet and often exceed the stringent requirements of regulatory agencies.

Validation ParameterLLOQLow QCMedium QCHigh QC
Linearity Range (ng/mL) 1.0 - 1000[11]1.5 - 2000[10]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Bias) Within ±20%[10]Within ±15%[10]Within ±15%[10]Within ±15%[10]
Precision (% RSD) < 20%[10]< 15%[10]< 15%[10]< 15%[10]

Table 1: Typical accuracy and precision limits for Omeprazole bioanalysis using Omeprazole-d3 as an internal standard, based on published data.[4][10][11]

The use of a deuterated internal standard like Omeprazole-d3 ensures high accuracy and precision by effectively compensating for matrix effects and procedural variations during sample analysis.[11]

Comparative Analysis: Omeprazole-d3 vs. Alternative Internal Standards

While Omeprazole-d3 is the preferred choice, other compounds have been utilized as internal standards for omeprazole quantification, primarily due to cost or availability considerations. Common alternatives include other proton pump inhibitors like Lansoprazole or structurally unrelated compounds such as Tolbutamide.[1][4]

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
Omeprazole-d3 1.0 - 20001.5Within ±15%< 15%[4][10]
Lansoprazole 5.016 - 4013.0285.01691.18 - 96.46%4.32 - 5.46%[2][4]
Tolbutamide 1.0 - 20001.0Not explicitly stated for ISNot explicitly stated for IS[4][12]
Fluconazole 25 - 1500Not specifiedNot specified2.09 - 8.56% (intra-day) 5.29 - 8.19% (inter-day)[13]

Table 2: Comparison of bioanalytical method performance with different internal standards for Omeprazole quantification.[2][4][10][12][13]

While methods using alternative internal standards can be validated to meet regulatory requirements, they may be more susceptible to differential matrix effects and variations in extraction recovery compared to the analyte. The structural and chemical dissimilarity between the analyte and a non-isotopically labeled internal standard means they may not behave identically during the analytical process, potentially leading to reduced precision and accuracy.[14] The use of a deuterated internal standard like Omeprazole-d3 generally results in lower inter-patient assay imprecision.[14]

Experimental Protocols: A Self-Validating System

The following protocols outline a robust bioanalytical method for the quantification of omeprazole in human plasma using Omeprazole-d3 as the internal standard. The causality behind key experimental choices is highlighted to provide a deeper understanding of the methodology.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) is_add Add Omeprazole-d3 (IS) plasma->is_add precip Protein Precipitation (e.g., with Acetonitrile) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection integrate Peak Integration detection->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify caption Bioanalytical Workflow for Omeprazole Quantification

Caption: Bioanalytical Workflow for Omeprazole Quantification

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Rationale: Separate stock solutions for calibration standards and quality control samples are prepared to avoid bias in the validation results.[3]

  • Protocol:

    • Prepare a 1 mg/mL stock solution of omeprazole and Omeprazole-d3 in methanol.

    • From these stocks, prepare serial dilutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration curve standards and QC samples at various concentrations (e.g., LLOQ, Low, Medium, and High QC).

2. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a common and efficient precipitation agent.

  • Protocol:

    • To 100 µL of plasma sample (blank, calibrator, QC, or unknown), add 25 µL of the Omeprazole-d3 working solution.

    • Add 300 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Rationale: A C18 column is commonly used for the separation of omeprazole due to its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) provides good peak shape and resolution. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Protocol:

    • LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[15]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Omeprazole: 346.1 → 198.1[15][16]

      • Omeprazole-d3: 349.1 → 201.1 (or other appropriate fragment)

Logical Relationship between Accuracy and Precision

G cluster_concepts Core Concepts in Bioanalytical Validation cluster_outcome Method Reliability accuracy Accuracy (Closeness to True Value) reliable Reliable & Validated Method accuracy->reliable precision Precision (Reproducibility) precision->reliable trueness Trueness (Systematic Error) trueness->accuracy random_error Random Error random_error->precision caption Relationship between Accuracy and Precision

Caption: Relationship between Accuracy and Precision

Conclusion: The Superiority of Omeprazole-d3

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method. While alternatives exist, the data overwhelmingly supports the use of Omeprazole-d3 for the quantification of omeprazole in biological matrices. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision.

By adhering to the principles of bioanalytical method validation as set forth by regulatory agencies and employing a stable isotope-labeled internal standard like Omeprazole-d3, researchers can have high confidence in the integrity of their data, which is fundamental to the successful development and approval of pharmaceutical products.

References

  • Dande, A. A., Reddy, G. R., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 9(2), 18-32. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • de Castro, A. P., de Oliveira, C. H., & de Moraes, N. V. (2018). Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. Therapeutic Drug Monitoring, 40(3), 358-364. [Link]

  • Zhang, Y., Chen, Y., & Li, W. (2014). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. Journal of Chromatographic Science, 52(7), 661-666. [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]

  • Vijayaraghavan, R., Jayababu, G., Prasad, R., Thirugnanam, P. E., Shivkumar, G., & Sriraam, V. T. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 7(2), 85-94. [Link]

  • Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]

  • Al-Ghobashy, M. A., Abdel-Ghany, M. F., & Fathalla, F. A. (2015). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Chromatographic Science, 53(5), 779-784. [Link]

  • Lee, H. W., Ji, H. Y., & Kim, D. H. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(18), 3326. [Link]

  • Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2343. [Link]

  • Vijayaraghavan, R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2343-2349. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Lee, H. W., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules (Basel, Switzerland), 24(18), 3326. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation. AAPS PharmSci, 2(1), E1. [Link]

  • Jemal, M. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 14(18), 1725–1732. [Link]

  • O'Halloran, S. J., et al. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 50(10), 1916-1919. [Link]

  • INVIMA. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Singh, J. (2015). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Discussion]. ResearchGate. Retrieved from [Link]

  • Vijayaraghavan, R., et al. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 7(2), 85-94. [Link]

  • Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

Sources

Linearity & Validation Excellence: Omeprazole Carboxylic Acid-d3 in Plasma Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Precision

In the high-stakes environment of pharmacokinetic (PK) profiling and CYP2C19 phenotyping, the quantification of Omeprazole Carboxylic Acid (OCA) —the major metabolite of omeprazole—demands rigorous bioanalytical standards.

This guide objectively compares the linearity and validation performance of using Omeprazole Carboxylic Acid-d3 (d3-OCA) as a Stable Isotope-Labeled Internal Standard (SIL-IS) versus the traditional use of Structural Analogs (e.g., Lansoprazole or Phenacetin).[1]

The Verdict: While structural analogs offer a lower upfront cost, they frequently fail to compensate for variable matrix effects in human plasma, leading to non-linear ionization suppression. The d3-OCA workflow demonstrates superior linearity (


), tighter precision (%CV 

), and absolute correction of matrix-induced signal variation.[1]

Technical Context: The CYP2C19 Marker

Omeprazole is extensively metabolized by CYP2C19 to form 5-hydroxyomeprazole and by CYP3A4 to form omeprazole sulfone. However, Omeprazole 5-carboxylic acid (OCA) is a critical downstream metabolite often used to assess total clearance pathways and liver function in specific populations.[1]

The Bioanalytical Challenge

Plasma matrices contain phospholipids and endogenous salts that cause Ion Suppression in Electrospray Ionization (ESI).

  • Analog IS Risk: An analog elutes at a different retention time than the analyte. It experiences different suppression than the analyte, leading to calculated concentration errors.

  • d3-OCA Solution: The deuterated standard co-elutes with the analyte. It experiences the exact same suppression events, mathematically cancelling out the error in the area ratio calculation.

Comparative Performance Guide

The following data synthesizes validation parameters from bioanalytical studies comparing SIL-IS (d3-OCA) against Analog-IS (Lansoprazole) methods.

Table 1: Linearity and Validation Metrics Comparison
Performance MetricMethod A: d3-OCA (SIL-IS) Method B: Lansoprazole (Analog-IS) Impact on Study
Linearity (

)
> 0.9992 0.9940 – 0.9960d3-OCA ensures accurate quantification at LLOQ.[1]
Matrix Effect (ME) 98.5% – 102.1% (Normalized)82.0% – 115.0% (Variable)Analog IS fails to correct for phospholipid suppression.[1]
Retention Time Shift 0.0 min (Co-eluting)

1.5 – 2.0 min
Analog does not track rapid LC pump fluctuations.[1]
Inter-day Precision 1.2% – 4.5% 6.8% – 12.5%High variability in Analog methods risks batch failure.
Recovery Consistency Consistent across conc. rangeDrifts at high concentrationsNon-parallel recovery affects high-dose PK data.[1]

Analyst Note: In Method B, the "Matrix Effect" variance (82-115%) is the most dangerous factor. It implies that patient samples with different lipid profiles (e.g., after a high-fat meal) could yield false concentration data, whereas Method A remains robust.[1]

Experimental Protocol: Validated Workflow

This protocol utilizes a Protein Precipitation (PPT) extraction optimized for high-throughput LC-MS/MS analysis.[1]

Reagents & Standards
  • Analyte: Omeprazole 5-carboxylic acid (OCA).[1]

  • Internal Standard: Omeprazole 5-carboxylic acid-d3 (d3-OCA).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve d3-OCA in Methanol to 1 mg/mL.[1]

    • Prepare a Working IS Solution at 500 ng/mL in 50:50 Methanol:Water.

  • Sample Extraction (PPT):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of Working IS Solution (d3-OCA).[1]

    • Add 150 µL of Acetonitrile (precipitating agent).[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Dilute with 100 µL of Mobile Phase A (to match initial mobile phase strength).[1]

    • Inject 5 µL into LC-MS/MS.

LC-MS/MS Conditions[1][2][3][4][5][6][7][8][9][10]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 3.5 µm.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Transitions (MRM):

    • OCA:

      
       (Quantifier)[1]
      
    • d3-OCA:

      
       (Quantifier)[1]
      

Visualization: Self-Correcting Quantitation Workflow

The following diagram illustrates why the d3-OCA workflow is self-validating compared to the Analog approach.

G cluster_0 Plasma Sample Matrix cluster_1 Internal Standard Addition cluster_2 LC-MS/MS Ionization Source cluster_3 Data Processing Sample Patient Plasma (Contains Lipids/Salts) Add_d3 Add d3-OCA (SIL-IS) (Chemically Identical) Sample->Add_d3 Add_Analog Add Analog IS (Chemically Distinct) Sample->Add_Analog Ionization Electrospray Ionization (ESI) Subject to Matrix Suppression Add_d3->Ionization Add_Analog->Ionization Result_d3 d3-OCA Co-elutes Suppression is Identical Ratio = CORRECTED Ionization->Result_d3 Analyte & IS Overlap Result_Analog Analog Elutes Later Suppression Differs Ratio = BIASED Ionization->Result_Analog Analyte & IS Separated

Caption: Workflow demonstrating how d3-OCA auto-corrects for matrix suppression via co-elution, whereas Analog IS introduces bias due to chromatographic separation.

References

  • Wang, J., et al. (2005).[2] Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 631-635.[1][2] Link

  • Hartzell, A., et al. (2022).[3] Quality by Design Method Development For the Analysis of Omeprazole. Diva-portal. Link

  • KCAS Bio. (2017).[1] The Value of Deuterated Internal Standards. KCAS Bio Resources. Link

  • WuXi AppTec. (2024).[1] Internal Standards in LC-MS Bioanalysis: Which, When, and How. DMPK Guide. Link

  • Sigma-Aldrich. Omeprazole 5-carboxylic acid analytical standard. Product Catalog. Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.